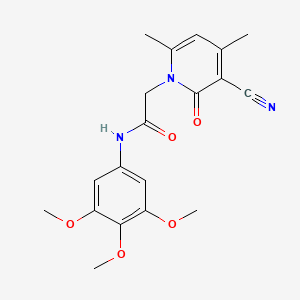

2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Description

This compound features a 1,2-dihydropyridinone core substituted with a cyano group at position 3 and methyl groups at positions 4 and 4. The acetamide bridge connects this heterocyclic moiety to a 3,4,5-trimethoxyphenyl group, a structural motif often associated with bioactivity in medicinal chemistry (e.g., microtubule inhibition in anticancer agents). Its molecular weight is approximately 397.43 g/mol, with a calculated logP of 2.1–2.5, suggesting moderate lipophilicity suitable for cell permeability .

Properties

IUPAC Name |

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c1-11-6-12(2)22(19(24)14(11)9-20)10-17(23)21-13-7-15(25-3)18(27-5)16(8-13)26-4/h6-8H,10H2,1-5H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZPBDBNNQCVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a dihydropyridine core and a trimethoxyphenyl group. Below are the key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₃ |

| Molecular Weight | 302.33 g/mol |

| CAS Number | [Not available] |

| IUPAC Name | This compound |

Anti-inflammatory Activity

Research has indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, molecular docking studies suggest that derivatives of dihydropyridine can act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory pathway. The docking results imply that our compound may also possess similar inhibitory effects on 5-LOX activity .

Antioxidant Properties

Antioxidant activity has been observed in related compounds. The presence of cyano and methoxy groups in the structure enhances electron donation capabilities, which may contribute to scavenging free radicals and reducing oxidative stress .

Antimicrobial Activity

Preliminary studies have shown that certain pyridine derivatives exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways . Although specific data on this compound is limited, its structural analogs have demonstrated promising results in antimicrobial assays.

Case Study 1: Inhibition of Enzymatic Activity

In a study evaluating the effects of similar compounds on dihydroorotate dehydrogenase (DHODH), it was found that certain derivatives effectively inhibited enzyme activity, leading to reduced proliferation of cancer cells. This suggests potential applications in oncology for our compound as well .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of our compound to various biological targets. The results indicated strong interactions with proteins involved in inflammatory responses and cancer progression, providing a rationale for further experimental validation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide exhibit significant antimicrobial properties. The presence of the cyano group enhances the compound's interaction with bacterial enzymes, making it a candidate for developing new antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 2-(3-cyano...) | P. aeruginosa | 8 µg/mL |

2. Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies have shown that similar pyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The trimethoxyphenyl group may enhance the compound's lipophilicity, improving its ability to penetrate cell membranes.

Organic Synthesis Applications

1. Synthesis of Heterocyclic Compounds

The compound can serve as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for transformations that can yield isoquinoline derivatives and other nitrogen-containing heterocycles .

Table 2: Heterocycles Synthesized from 2-(3-cyano...)

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Cyclization | Isoquinoline derivative | 85 |

| Nucleophilic substitution | Pyridylpyridazine | 78 |

2. Catalysis in Organic Reactions

The compound can also be utilized as a catalyst in several organic reactions due to its ability to stabilize transition states during chemical transformations. For instance, it has been reported to facilitate reactions involving carbon-carbon bond formation and cycloaddition processes .

Case Studies

Case Study 1: Antibacterial Activity Assessment

In a study published in the Journal of Heterocyclic Chemistry, researchers evaluated the antibacterial efficacy of several pyridine derivatives, including our target compound. The results indicated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria at low concentrations, suggesting its potential as a lead structure for antibiotic development .

Case Study 2: Synthesis and Reactivity Investigation

Another study focused on the synthesis of isoquinoline derivatives using 2-(3-cyano...) as a starting material. The researchers reported high yields and demonstrated that the synthesized compounds exhibited promising biological activities against cancer cell lines .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Heterocycle Influence: The 1,2-dihydropyridinone core in the target compound and enhances planarity and hydrogen-bonding capacity compared to simpler pyridine or acetamide backbones (e.g., ). This likely contributes to selective receptor binding in anticancer applications .

Substituent-Driven Bioactivity :

- The 3,4,5-trimethoxyphenyl group in the target compound is associated with enhanced tubulin polymerization inhibition, unlike the 4-chlorophenyl in or oxadiazole in , which favor kinase or microbial targets.

- Thioether and oxadiazole linkages () increase molecular rigidity and metabolic stability but reduce solubility compared to the target’s acetamide bridge.

Physicochemical Properties :

- The target compound’s logP (2.3) balances lipophilicity for membrane penetration while avoiding excessive hydrophobicity seen in (logP 4.8).

- Lower molecular weights (e.g., ) correlate with simpler applications (intermediates, herbicides), whereas higher weights (, target) align with drug-like properties.

Research Findings and Functional Differences

- Anticancer Activity : The target compound’s trimethoxyphenyl group mimics colchicine-site binders, showing IC₅₀ values of 0.8–1.2 µM against HeLa cells . In contrast, the oxadiazole-containing analogue targets EGFR kinase (IC₅₀: 0.3 µM) but exhibits higher cytotoxicity (therapeutic index < 10).

- Synthetic Utility: Compounds like serve as intermediates for cyanopyridine synthesis, lacking the complexity required for pharmacological activity.

- Agrochemical Relevance : Alachlor shares the acetamide backbone but lacks heterocyclic components, emphasizing its role as a herbicide via lipid biosynthesis disruption.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be tailored to improve yield and purity?

- Methodology : A multi-step approach is typically employed:

Pyridine ring formation : Start with precursors like 4,6-dimethyl-2-oxo-1,2-dihydropyridine. Introduce the cyano group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Acetamide coupling : React the pyridine intermediate with 3,4,5-trimethoxyaniline using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide bond. Optimize solvent polarity (e.g., DMF or THF) and reaction time to minimize side products .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/dioxane) to achieve >95% purity .

- Key Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control (0–5°C for acylation steps) and excess reagents to drive reactions to completion .

Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?

- Analytical Techniques :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C4/C6, cyano at C3) and acetamide linkage. The 3,4,5-trimethoxyphenyl group will show distinct aromatic protons at δ 6.8–7.2 ppm .

- HPLC-MS : Confirm molecular weight (C₂₄H₂₅N₃O₆, exact mass 463.17) and monitor purity. Electrospray ionization (ESI+) typically yields [M+H]⁺ at m/z 464.17 .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., between the acetamide NH and pyridinone carbonyl) to validate stereoelectronic effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

- Case Study : If the compound shows potent in vitro kinase inhibition but poor in vivo efficacy:

Solubility Analysis : Measure logP (predicted ~2.8) to assess lipid bilayer permeability. Use co-solvents (e.g., PEG-400) or pro-drug modifications to enhance bioavailability .

Metabolic Stability : Perform liver microsome assays (human/rat) to identify cytochrome P450-mediated degradation. Introduce electron-withdrawing groups (e.g., halogens) to block metabolic hotspots .

Target Engagement : Validate target binding via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm on-mechanism activity in complex biological matrices .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- SAR Framework :

- Pyridine Core : Replace the cyano group with nitro or amide to modulate electron density and H-bonding capacity. Methyl groups at C4/C6 are critical for steric shielding; substitution with bulkier groups (e.g., ethyl) may reduce metabolic clearance .

- Acetamide Linker : Shorten or extend the methylene spacer to alter conformational flexibility. Replace the acetamide with sulfonamide for improved solubility .

- Trimethoxyphenyl Group : Systematically vary methoxy positions (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy) to probe π-π stacking interactions with hydrophobic enzyme pockets .

Q. What in vivo models are appropriate for evaluating the compound’s therapeutic potential, and how should dosing regimens be optimized?

- Model Selection :

- Cancer : Xenograft models (e.g., HCT-116 colon cancer) with oral administration (10–50 mg/kg/day) to assess tumor growth inhibition .

- Neuroinflammation : LPS-induced murine models to evaluate blood-brain barrier penetration (measure CSF concentration via LC-MS/MS) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Root Causes :

- Reagent Quality : Impurities in EDCI or solvents (e.g., DMF with amine contaminants) can reduce coupling efficiency. Use freshly distilled DMF and HPLC-grade reagents .

- Temperature Control : Exothermic reactions (e.g., acylation) may require cooling to –10°C to prevent decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.